molecular formula C20H18O2 B12564122 1,2-bis(4-methoxyphenyl)benzene CAS No. 160538-35-2

1,2-bis(4-methoxyphenyl)benzene

Cat. No.: B12564122
CAS No.: 160538-35-2
M. Wt: 290.4 g/mol
InChI Key: NWZNUCWCKCFASH-UHFFFAOYSA-N
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Description

1,2-bis(4-methoxyphenyl)benzene is an organic compound characterized by the presence of two methoxyphenyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-bis(4-methoxyphenyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and aryl boronic acids . This method is favored due to its mild reaction conditions and high yields.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

1,2-bis(4-methoxyphenyl)benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups direct the incoming electrophile to the ortho and para positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1,2-bis(4-methoxyphenyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,2-bis(4-methoxyphenyl)benzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The aromatic rings provide a stable framework that can engage in π-π stacking interactions with other aromatic systems.

Comparison with Similar Compounds

Similar Compounds

    1,2-bis(4-methoxyphenyl)ethyne: Similar structure but with an ethyne linkage instead of a benzene ring.

    1,2-bis(4-methoxyphenyl)ethane: Similar structure but with an ethane linkage instead of a benzene ring.

Uniqueness

1,2-bis(4-methoxyphenyl)benzene is unique due to its symmetrical structure and the presence of methoxy groups, which enhance its solubility and reactivity. This compound’s stability and electronic properties make it particularly valuable in materials science and organic electronics.

Properties

CAS No.

160538-35-2

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

1,2-bis(4-methoxyphenyl)benzene

InChI

InChI=1S/C20H18O2/c1-21-17-11-7-15(8-12-17)19-5-3-4-6-20(19)16-9-13-18(22-2)14-10-16/h3-14H,1-2H3

InChI Key

NWZNUCWCKCFASH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)OC

Origin of Product

United States

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